molecular formula C21H20BrN3O3 B6518783 3-(4-bromophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 933016-06-9

3-(4-bromophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B6518783
CAS No.: 933016-06-9
M. Wt: 442.3 g/mol
InChI Key: FVGOGSCQZWNOPY-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the bromophenyl group: This step involves a bromination reaction using reagents such as bromine or N-bromosuccinimide.

    Attachment of the methoxybenzoyl group: This is typically done through an acylation reaction using methoxybenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-bromophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Materials Science: Use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
  • 3-(4-fluorophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Uniqueness

3-(4-bromophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro- and fluoro- analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

IUPAC Name

3-(4-bromophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c1-28-17-4-2-3-15(13-17)20(27)25-11-9-21(10-12-25)23-18(19(26)24-21)14-5-7-16(22)8-6-14/h2-8,13H,9-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGOGSCQZWNOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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